molecular formula C24H26N2 B12797322 Piperazine, 2-phenyl-1,4-bis(phenylmethyl)- CAS No. 5368-34-3

Piperazine, 2-phenyl-1,4-bis(phenylmethyl)-

Katalognummer: B12797322
CAS-Nummer: 5368-34-3
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: GENVHINXIOAJEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 70398 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in inhibiting specific biological pathways, making it a valuable tool in research and potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of NSC 70398 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions in large reactors, with continuous monitoring and optimization to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

NSC 70398 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

NSC 70398 has a wide range of scientific research applications. In chemistry, it is used as a reagent to study reaction mechanisms and pathways. In biology, it serves as a tool to investigate cellular processes and molecular interactions. In medicine, NSC 70398 is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways. Additionally, it has industrial applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of NSC 70398 involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, NSC 70398 can modulate their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound. For example, in cancer research, NSC 70398 may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.

Vergleich Mit ähnlichen Verbindungen

NSC 70398 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other enzyme inhibitors or receptor modulators with comparable structures or mechanisms of action The key differences between NSC 70398 and these compounds may lie in their specificity, potency, and side effect profiles

Conclusion

NSC 70398 is a versatile compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable tool for research and potential therapeutic applications. By understanding its preparation methods, chemical reactions, and scientific applications, researchers can continue to explore and harness the full potential of NSC 70398.

Eigenschaften

CAS-Nummer

5368-34-3

Molekularformel

C24H26N2

Molekulargewicht

342.5 g/mol

IUPAC-Name

1,4-dibenzyl-2-phenylpiperazine

InChI

InChI=1S/C24H26N2/c1-4-10-21(11-5-1)18-25-16-17-26(19-22-12-6-2-7-13-22)24(20-25)23-14-8-3-9-15-23/h1-15,24H,16-20H2

InChI-Schlüssel

GENVHINXIOAJEH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.